N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h1-13,26H,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGRTIDXLLWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the indole derivative with a thiol compound under basic conditions.
Attachment of the Benzamide Group: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: The indole moiety can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death), leading to the reduction of tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide can be contextualized against related benzamide derivatives, as outlined below:
N-[2-(1H-Indol-3-yl)ethyl]benzamide
- Structure : Lacks the sulfanyl bridge and bromophenyl substituents, retaining only the benzamide-indole core.
- Activity : Demonstrated ability to block melatonin-induced synchronization of Plasmodium falciparum in vitro, suggesting a role in modulating parasitic circadian rhythms. However, it lacks intrinsic activity in the absence of melatonin .
- Key Difference : The absence of bromine and sulfur atoms reduces molecular weight (MW: ~318 g/mol) and likely alters pharmacokinetic properties compared to the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the indole moiety with a 3,4-dimethoxyphenethyl group.
- Activity : Primarily studied for its synthetic accessibility (80% yield) and physicochemical properties (melting point: 90°C). NMR data (¹H and ¹³C) highlight distinct electronic environments due to methoxy groups .
Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA)
- Structure : Features iodinated aromatic rings and piperidinyl substituents (e.g., N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).
- Demonstrated tumor-specific uptake in xenograft models .
- Key Difference : The iodine atoms and piperidinyl groups confer distinct receptor-binding profiles compared to the bromophenyl-indole system of the target compound.
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)
- Structure : Contains multiple hydroxyl groups on both the benzamide and phenethyl moieties.
- Activity : Potent antioxidant (IC₅₀ = 22.8 μM for DPPH radical scavenging), outperforming ascorbic acid in free radical neutralization. Hydroxyl groups enable chelation of metal ions and hydrogen donation .
- Key Difference : Polar hydroxyl groups enhance water solubility but reduce blood-brain barrier permeability, limiting applications in central nervous system targets.
Nitazoxanide
- Structure : A nitro-thiazole benzamide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide).
- Activity : Broad-spectrum antiparasitic agent targeting anaerobic metabolism in protozoa and helminths. The nitro group is critical for redox-mediated activation .
- Key Difference : The thiazole ring and nitro substituent confer distinct electron-withdrawing effects, altering metabolic stability compared to bromine-based halogenation.
Biological Activity
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide, a compound featuring an indole moiety and a bromophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19BrN2OS |
| Molecular Weight | 403.34 g/mol |
| LogP | 4.1765 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 34.399 Ų |
These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Indole Moiety: The indole structure is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
- Introduction of the Bromophenyl Group: This is achieved through halogenation, treating a phenyl group with bromine under controlled conditions.
- Attachment of the Sulfanyl Group: A nucleophilic substitution reaction introduces the sulfanyl group by reacting a thiol with an appropriate electrophile.
Anticancer Activity
Research indicates that compounds featuring indole and bromophenyl groups exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colon cancer)
In vitro assays reveal that these compounds often outperform traditional chemotherapeutics like cisplatin in certain contexts, particularly against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to increased sub-G1 cell populations as observed in cell cycle analyses.
- Inhibition of Key Signaling Pathways: Similar compounds have been shown to interfere with signaling pathways associated with cell proliferation and survival, such as those involving Bcl-2 family proteins .
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic activity of several indole-based compounds against the MDA-MB-231 cell line using the MTT assay. Results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of conventional agents like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications to both the indole moiety and the bromophenyl group could enhance or diminish biological activity. For instance, electron-donating groups at specific positions on the phenyl ring were correlated with increased potency against cancer cell lines.
Q & A
Q. What are the standard synthetic routes for preparing N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide?
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1 : Synthesis of 2-(4-bromophenyl)-1H-indole via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the bromophenyl group .
- Step 2 : Thiolation at the indole C3 position using sulfurizing agents (e.g., Lawesson’s reagent) to form the sulfanyl intermediate .
- Step 3 : Coupling the sulfanyl-indole derivative with 2-aminoethylbenzamide via nucleophilic substitution or amide bond formation. Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization. Analytical validation is performed using HPLC (>95% purity) and NMR (¹H/¹³C) .
Table 1 : Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | >90% |
| 2 | Lawesson’s reagent, toluene, reflux | 50–60 | 85–90% |
| 3 | EDC/HOBt, DMF, RT | 70–80 | >95% |
Q. How is the structural integrity of this compound verified?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.82 Å; Br–C bond: ~1.90 Å) and confirms stereochemistry .
- NMR spectroscopy : ¹H NMR signals for indole NH (~12.5 ppm), sulfanyl ethyl protons (δ 2.8–3.2 ppm), and benzamide carbonyl (δ 167–170 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated: 465.05 Da) .
Q. What solubility data are available for this compound in common solvents?
Solubility varies significantly:
- DMSO : >10 mg/mL (suitable for biological assays).
- Water : <0.6 µg/mL (requires solubilizing agents like cyclodextrins) .
- Methanol/EtOAc : Moderate solubility (~5–10 mg/mL).
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfanyl-ethyl linkage?
Key strategies include:
- Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during coupling, improving regioselectivity .
- Catalytic systems : Employ Pd/Cu catalysts for efficient C–S bond formation (e.g., 10 mol% CuI, 2.5 equiv. K₂S as sulfur source) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates .
Table 2 : Reaction Optimization for Sulfanyl Linkage
| Condition | Yield (%) | Selectivity |
|---|---|---|
| DMF, CuI, RT | 55 | Moderate |
| DMSO, Pd(OAc)₂, 60°C | 75 | High |
Q. What computational methods predict the compound’s reactivity and interactions?
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and charge distribution on the sulfanyl group .
- Molecular docking : Predict binding affinity to biological targets (e.g., kinases: ΔG ~-8.5 kcal/mol) using AutoDock Vina .
- MD simulations : Evaluate stability in aqueous environments (RMSD <2.0 Å over 100 ns) .
Q. How are contradictions in biological activity data resolved?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ ranging from 1–10 µM) may arise from:
- Assay conditions : Buffer composition (e.g., Tris vs. HEPES) or redox agents (DTT) can alter sulfanyl group reactivity .
- Cellular context : Off-target effects in cell-based vs. cell-free systems (e.g., metabolic stability in HepG2 cells reduces potency by ~40%) . Resolution involves orthogonal assays (e.g., SPR for binding kinetics, CRISPR screens for target validation) .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stable for >12 months at -80°C in amber vials.
- Antioxidants : Add 0.1% BHT to DMSO stocks to prevent sulfanyl oxidation .
- Hygroscopicity control : Store with desiccants (silica gel) to limit hydrolysis .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
